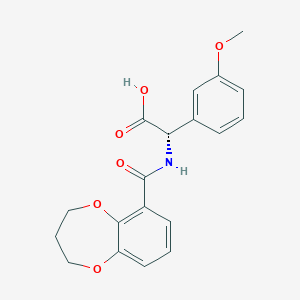![molecular formula C14H16FNO4 B7340098 3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340098.png)
3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid, also known as FMCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMCA is a cyclic amino acid derivative that belongs to the class of non-natural amino acids. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose homeostasis.
作用机制
The mechanism of action of 3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid involves the inhibition of DPP-4, which is a peptidase enzyme that cleaves incretin hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), thereby reducing their half-life and activity. By inhibiting DPP-4, this compound can increase the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, thereby improving glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its therapeutic potential in T2DM. In addition to its inhibitory effect on DPP-4, this compound can also improve insulin sensitivity, reduce oxidative stress and inflammation, and enhance beta-cell function. These effects are mediated through various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway.
实验室实验的优点和局限性
3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results. Additionally, the optimal dosing and administration of this compound may vary depending on the experimental model and the specific research question.
未来方向
There are several future directions for the scientific research on 3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid. One area of focus is the development of more potent and selective DPP-4 inhibitors, which could improve the therapeutic efficacy and reduce the side effects of these compounds. Another area of interest is the investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects on glucose homeostasis and other metabolic parameters.
合成方法
The synthesis of 3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid involves a multi-step process that includes the reaction of 2-fluoro-4-methoxybenzoyl chloride with methylamine, followed by the reaction of the resulting intermediate with cyclobutanone. The final product is obtained through the hydrolysis of the ester group in the intermediate compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学研究应用
3-[(2-Fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). As a DPP-4 inhibitor, this compound can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce glucagon secretion, thereby improving glucose homeostasis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.
属性
IUPAC Name |
3-[(2-fluoro-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-16(9-5-8(6-9)14(18)19)13(17)11-4-3-10(20-2)7-12(11)15/h3-4,7-9H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICVZDOMPAEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C(=O)O)C(=O)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S)-3-[(2-phenylpyrimidine-5-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7340017.png)
![(2S)-2-[(1-tert-butyl-1,2,4-triazole-3-carbonyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7340023.png)

![(2S)-2-(3-methoxyphenyl)-2-[(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]acetic acid](/img/structure/B7340039.png)
![(3S,4S)-3-methyl-1-[1-(pyrrolidine-1-carbonyl)piperidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7340045.png)
![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7340058.png)
![(3S,4S)-3-methyl-1-[3-(trifluoromethyl)cyclohexanecarbonyl]piperidine-4-carboxylic acid](/img/structure/B7340065.png)
![4-[2-oxo-2-[(3R)-3-phenoxypyrrolidin-1-yl]ethyl]benzoic acid](/img/structure/B7340070.png)
![2-[3-[(3R)-3-phenoxypyrrolidine-1-carbonyl]phenyl]acetic acid](/img/structure/B7340082.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340088.png)
![3-[2,3-Dihydro-1,4-benzodioxine-6-carbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340089.png)
![3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340091.png)
![3-[[2-(2,4-Difluorophenyl)acetyl]-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7340109.png)
![3-[Methyl(7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7340115.png)
